1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- is a complex organic compound with the molecular formula C12H12IN3OS This compound is characterized by its unique structure, which includes a triazolo-pyridazinone core and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridazinone core, followed by the introduction of the iodophenyl group and the thioxo functionality. Common reagents used in these reactions include iodine, thiourea, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of iodophenyl derivatives.
Scientific Research Applications
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- include other triazolo-pyridazinone derivatives with different substituents. Examples include:
- 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-chlorophenyl)-3-thioxo-
- 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-bromophenyl)-3-thioxo-
Uniqueness
The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group, in particular, may enhance its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
58744-74-4 |
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Molecular Formula |
C12H12IN3OS |
Molecular Weight |
373.21 g/mol |
IUPAC Name |
2-(4-iodophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C12H12IN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
InChI Key |
ITIQWIHXDWCDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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